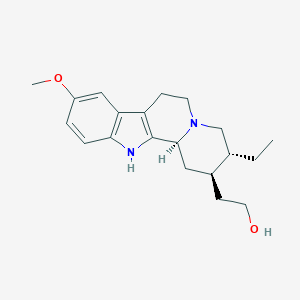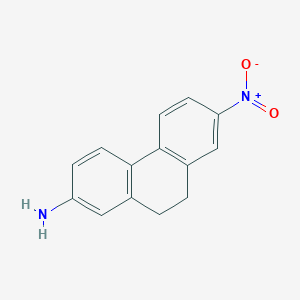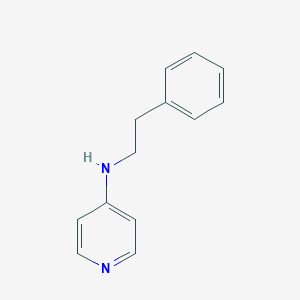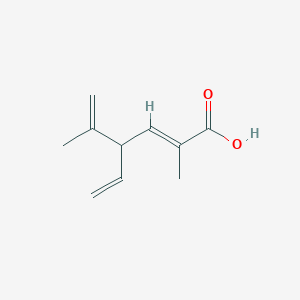
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid, also known as geranic acid, is a natural compound found in various plants such as lemongrass, rose oil, and ginger oil. It is a member of the family of unsaturated fatty acids and is widely used in the food, cosmetic, and pharmaceutical industries. Geranic acid has been found to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties.
作用机制
The mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid is not fully understood, but it is believed to involve several pathways. Geranic acid has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Geranic acid has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent or treat various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Geranic acid has also been found to have a positive effect on lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood.
实验室实验的优点和局限性
Geranic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other natural compounds. It also has a wide range of biological activities, making it useful for studying various diseases and conditions. However, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its stability and purity can be affected by factors such as light and temperature, which can affect its biological activity.
未来方向
There are several future directions for research on (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid. One area of interest is its potential use as a natural preservative in the food and cosmetic industries. Geranic acid has been found to possess antimicrobial properties, which can help prevent the growth of harmful bacteria and fungi. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Geranic acid has been found to have a positive effect on cognitive function and memory, and may have potential as a therapeutic agent for these conditions. Finally, further research is needed to fully understand the mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid and its potential use in the treatment of cancer and other diseases.
合成方法
Geranic acid can be synthesized by several methods, including extraction from natural sources and chemical synthesis. Extraction from natural sources involves the isolation of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid from plant materials by using solvents such as ethanol or hexane. Chemical synthesis involves the reaction of geraniol, a natural alcohol, with an oxidizing agent such as potassium permanganate or chromic acid.
科学研究应用
Geranic acid has been extensively studied for its biological activities, including its antimicrobial, antioxidant, and anticancer properties. Studies have shown that (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid exhibits antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antioxidant activity, which can help prevent oxidative damage to cells and tissues. In addition, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
属性
CAS 编号 |
17152-12-4 |
|---|---|
产品名称 |
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
(2E)-4-ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C10H14O2/c1-5-9(7(2)3)6-8(4)10(11)12/h5-6,9H,1-2H2,3-4H3,(H,11,12)/b8-6+ |
InChI 键 |
IVZCQNFSZAFCLM-SOFGYWHQSA-N |
手性 SMILES |
CC(=C)C(C=C)/C=C(\C)/C(=O)O |
SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
规范 SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



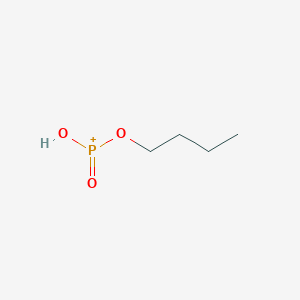
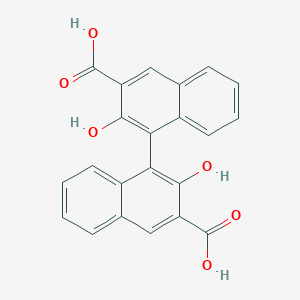
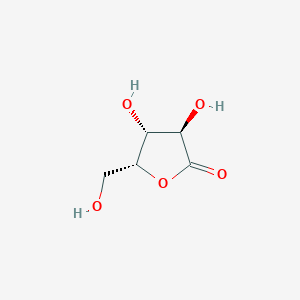
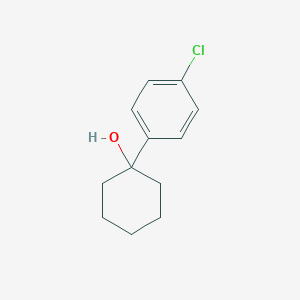
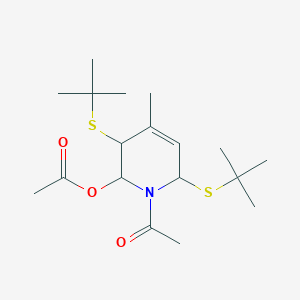
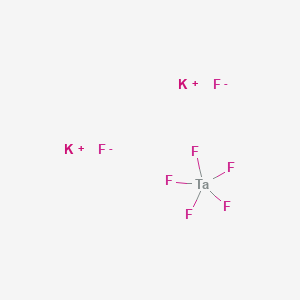
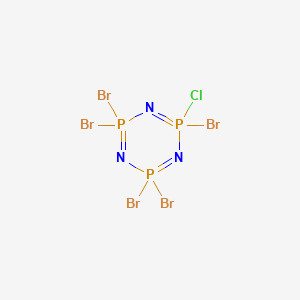
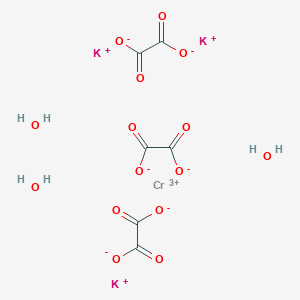
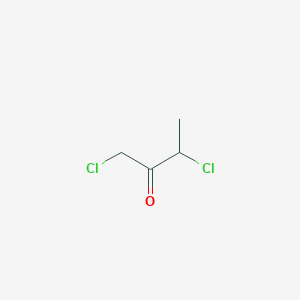
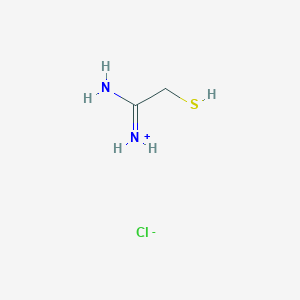
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
